5-(4-Chloro-2-methoxyphenyl)nicotinic acid

Übersicht

Beschreibung

5-(4-Chloro-2-methoxyphenyl)nicotinic acid is an organic compound with the molecular formula C13H10ClNO3. It is a derivative of nicotinic acid, featuring a chloro and methoxy substituent on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, hydrolysis, and cyclization, followed by purification techniques like recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Therapeutic Potential : 5-(4-Chloro-2-methoxyphenyl)nicotinic acid has been investigated for its role as an inhibitor in various biological pathways, suggesting potential therapeutic applications in treating diseases such as cancer and metabolic disorders.

- Antibacterial Properties : Studies have shown that this compound exhibits antibacterial and antibiofilm properties, making it a candidate for developing new antimicrobial agents.

- Lipid Metabolism : Related compounds have been explored for their ability to reduce serum phosphorus concentrations in dialysis patients, indicating potential uses in managing dyslipidemia and associated metabolic conditions .

Biological Research

- Enzyme Inhibition : The mechanism of action involves interactions with specific enzymes or receptors, potentially leading to altered cellular processes. This aspect is critical in drug development targeting specific diseases.

- Signal Pathway Modulation : Research is ongoing to understand how this compound can modulate signaling pathways involved in various diseases, including neurodegenerative disorders.

Industrial Applications

- Pharmaceutical Production : this compound serves as a building block for synthesizing more complex pharmaceutical compounds, facilitating drug discovery and development processes .

- Fine Chemicals : The compound is used in the production of fine chemicals, which are essential in various industrial applications ranging from agriculture to cosmetics .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antibacterial properties of this compound demonstrated significant inhibition of bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. This finding supports its potential as a lead compound for developing new antimicrobial therapies.

Case Study 2: Lipid Profile Improvement

In clinical trials assessing the effects of nicotinic acid derivatives on lipid profiles, it was found that compounds similar to this compound significantly reduced triglycerides and improved high-density lipoprotein levels after eight weeks of treatment. These results highlight the therapeutic potential of such compounds in managing dyslipidemia .

Wirkmechanismus

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloronicotinic acid: Another derivative of nicotinic acid with a chloro substituent.

Nicotinamide derivatives: Compounds like 2-chloro-N-(2-chlorophenyl)nicotinamide, which have similar structural features and biological activities.

Uniqueness

5-(4-Chloro-2-methoxyphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups on the phenyl ring differentiates it from other nicotinic acid derivatives, potentially leading to unique reactivity and applications .

Biologische Aktivität

5-(4-Chloro-2-methoxyphenyl)nicotinic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from diverse research studies to explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

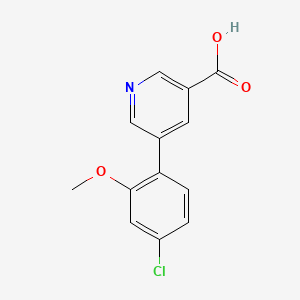

This compound is characterized by the presence of a chlorinated methoxyphenyl group attached to a nicotinic acid backbone. This structural configuration is significant for its biological interactions. The compound can be represented as follows:

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are known to play crucial roles in neurotransmission and have been implicated in various neurological disorders.

Target Receptors

- α7 Nicotinic Acetylcholine Receptors : This subtype is particularly sensitive to compounds like this compound, which may act as agonists or modulators, influencing synaptic transmission and neuroprotection .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

| Enterococcus faecalis | 8.33 µM |

These findings suggest that the compound could be developed as a potential antibacterial agent against resistant strains .

Cytotoxicity and Antiproliferative Effects

Studies have also indicated that this compound possesses cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in several types of cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress:

- Cell Lines Tested : A2780 (ovarian cancer), DanG (pancreatic cancer).

- Mechanism : Induction of ROS levels significantly correlated with reduced cell viability.

Case Studies

- Neuroprotective Effects : In a study involving animal models, administration of this compound showed protective effects against neurodegeneration induced by toxins, likely through its action on α7 nAChRs.

- Antitumor Activity : A clinical trial evaluated the compound's efficacy in patients with advanced solid tumors, reporting stabilization of disease in a subset of participants, highlighting its potential as part of combination therapy regimens.

Eigenschaften

IUPAC Name |

5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDALUAWIKNTZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687942 | |

| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261980-32-8 | |

| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.